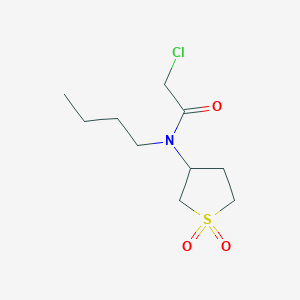

N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, also known as N-Butyl-2-chloro-N-acetamidothiophene-3-oxide (BCATO), is an organic compound that has been used in a variety of laboratory experiments and applications. BCATO is a colorless, odorless, and hygroscopic solid that is soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). BCATO is used as a reagent in the synthesis of various compounds and can also be used as a catalyst in the synthesis of organometallic compounds. Additionally, BCATO has been studied for its potential use in pharmaceutical and medical applications.

Applications De Recherche Scientifique

Hydrogen-bonding Patterns in Substituted Acetamides

Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, such as those involving chloro substituents, have revealed intricate hydrogen-bonding patterns. These patterns include chains of edge-fused rings facilitated by C-H...O and C-H...π(arene) hydrogen bonds. This understanding is crucial for designing molecules with desired supramolecular assemblies, potentially impacting materials science and molecular engineering (Gerson López et al., 2010).

Synthesis of Pharmaceutical Compounds

Research into the synthesis of complex molecules like Dronedarone Hydrochloride involves steps that might be analogous to those required for synthesizing N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. Such processes typically involve Friedel-Crafts reactions and condensation steps, providing valuable insights into synthetic strategies for related compounds (Zhan Feilong, 2011).

Metabolism of Chloroacetamide Herbicides

The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes offers a glimpse into how similar compounds might be metabolized in biological systems. Understanding the metabolic pathways and the role of cytochrome P450 isoforms can inform toxicological studies and the development of safer chemicals (S. Coleman et al., 2000).

Molecular Docking and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs have employed spectroscopic and quantum mechanical studies, including molecular docking, to understand ligand-protein interactions. Such research could provide a framework for evaluating the biological activity and potential therapeutic applications of related acetamide compounds. Additionally, photovoltaic efficiency modeling suggests applications in materials science, particularly in the development of dye-sensitized solar cells (Y. Mary et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N-butyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO3S/c1-2-3-5-12(10(13)7-11)9-4-6-16(14,15)8-9/h9H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMJMESXFCNSSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179531 |

Source

|

| Record name | N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5553-31-1 |

Source

|

| Record name | N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5553-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)

![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)